3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound characterized by the presence of a bromo and fluoro-substituted phenyl ring, an oxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-bromo-4-fluorophenylacetonitrile with an appropriate epoxidizing agent. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxirane ring can be opened through oxidation or reduction, leading to the formation of different products.
Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products may include substituted phenyl derivatives.
Oxidation Products: Oxirane ring opening can lead to diols or other oxygenated compounds.
Reduction Products: Reduction of the carbonitrile group can yield primary amines.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects. The carbonitrile group can also participate in interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenylacetonitrile
- 3-Bromo-4-fluorophenyl methyl ether
- 3-Bromo-4-fluorophenol
Uniqueness
3-(3-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring and carbonitrile group, which confer distinct reactivity and potential applications. The combination of bromo and fluoro substituents on the phenyl ring further enhances its chemical properties and biological activity.
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3 |
InChI Key |
YUGZSRBBKDHUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.